molecular formula C11H11ClN2O B12343545 3-(1-aminoethyl)-8-chloro-8aH-isoquinolin-1-one

3-(1-aminoethyl)-8-chloro-8aH-isoquinolin-1-one

Cat. No.: B12343545
M. Wt: 222.67 g/mol
InChI Key: QEZUNICSNHOTLO-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-8-chloro-8aH-isoquinolin-1-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an aminoethyl group at the third position and a chlorine atom at the eighth position on the isoquinoline ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-8-chloro-8aH-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of 8-chloroisoquinoline with an appropriate amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated control systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-8-chloro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the eighth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

3-(1-Aminoethyl)-8-chloro-8aH-isoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-8-chloro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminoethyl)-phenol
  • 3-(1-Aminoethyl)-pyridine
  • 3-(1-Aminoethyl)-benzene

Uniqueness

3-(1-Aminoethyl)-8-chloro-8aH-isoquinolin-1-one is unique due to the presence of both an aminoethyl group and a chlorine atom on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-(1-aminoethyl)-8-chloro-8aH-isoquinolin-1-one

InChI

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-3-2-4-8(12)10(7)11(15)14-9/h2-6,10H,13H2,1H3

InChI Key

QEZUNICSNHOTLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=O)C2C(=C1)C=CC=C2Cl)N

Origin of Product

United States

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